8-Chloro-3-hydroxyquinolin-2(1H)-one 8-Chloro-3-hydroxyquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18323309
InChI: InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13)
SMILES:
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.60 g/mol

8-Chloro-3-hydroxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC18323309

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-3-hydroxyquinolin-2(1H)-one -

Specification

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
IUPAC Name 8-chloro-3-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13)
Standard InChI Key VGEABQRORWAAST-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula C9H6ClNO2\text{C}_9\text{H}_6\text{ClNO}_2 indicates the presence of nine carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 195.60 g/mol is calculated based on the atomic masses of these constituents .

IUPAC Nomenclature and Synonyms

The systematic IUPAC name, 8-chloro-3-hydroxy-1H-quinolin-2-one, precisely describes the compound’s structure. Synonyms include 8-chloro-3-hydroxy-2-quinolone and the registry number 90785-86-7 .

Structural Representation

The compound’s 2D structure features a quinoline backbone with substituents at positions 3 and 8. The hydroxyl group at C3 participates in hydrogen bonding, while the chlorine atom at C8 introduces steric and electronic effects. The 3D conformer reveals a planar aromatic system with slight distortions due to substituent interactions .

Table 1: Key Structural and Identifier Data

PropertyValue
Molecular FormulaC9H6ClNO2\text{C}_9\text{H}_6\text{ClNO}_2
Molecular Weight195.60 g/mol
IUPAC Name8-chloro-3-hydroxy-1H-quinolin-2-one
InChIInChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13)
InChI KeyVGEABQRORWAAST-UHFFFAOYSA-N
SMILESC1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)O

Spectroscopic and Computational Descriptors

Nuclear Magnetic Resonance (NMR)

The 1H^1\text{H} NMR spectrum of similar compounds shows aromatic protons in the δ 7.0–7.5 ppm range, with the hydroxyl proton appearing as a broad singlet near δ 10–12 ppm .

Mass Spectrometry

The molecular ion peak for 8-chloro-3-hydroxyquinolin-2(1H)-one is expected at m/zm/z 195/197 (accounting for chlorine’s isotopic pattern), with fragmentation pathways involving loss of CO or HCl .

Synthetic Considerations

Reported Synthetic Routes

Demethylation of 4-carboxy-8-chloro-3-methoxyquinolin-2(1H)-one under acidic conditions (e.g., HBr/AcOH) yields the title compound with a 73% efficiency. Critical parameters include reflux conditions and purification via crystallization .

Derivative Synthesis

Phosphorus pentasulfide-mediated thionation produces the thione analog, 8-chloro-3-hydroxyquinoline-2(1H)-thione, characterized by a UV absorption shift to 376 nm and a lower melting point (150°C) .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound’s solubility is influenced by polar solvents due to its hydroxyl and carbonyl groups. Stability under acidic and basic conditions varies, with degradation observed under strong oxidizing agents .

Reactivity Patterns

  • O-Alkylation: Preferred over N-alkylation due to the electron-withdrawing chlorine enhancing hydroxyl acidity .

  • Electrophilic Substitution: Directed to C5 or C7 positions by the quinoline ring’s electronic landscape .

Applications and Research Implications

Chemical Intermediate

The compound serves as a precursor for synthesizing bioactive quinolinone derivatives, including antimicrobial and anticancer agents .

Comparison with Structural Analogs

5-Acetyl-8-hydroxyquinolin-2(1H)-one

The acetyl group at C5 increases electrophilicity but reduces solubility compared to the chlorine-substituted derivative .

3-Chloro-8-nitro-6-trifluoromethylquinolin-2(1H)-one

Strong electron-withdrawing groups (NO₂, CF₃) enhance antiparasitic activity but compromise pharmacokinetic properties .

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